molecular formula C6Cl2F2N2 B170088 4-Cyano-3,5-dichloro-2,6-difluoropyridine CAS No. 17723-26-1

4-Cyano-3,5-dichloro-2,6-difluoropyridine

Cat. No. B170088
CAS RN: 17723-26-1
M. Wt: 208.98 g/mol
InChI Key: XLSYRRHPEWFLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-3,5-dichloro-2,6-difluoropyridine is a chemical compound that belongs to the pyridine family. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 4-Cyano-3,5-dichloro-2,6-difluoropyridine is not well understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammation. It has also been shown to inhibit the activity of the adenosine A2A receptor, a receptor that is involved in the regulation of neurotransmitter release.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Cyano-3,5-dichloro-2,6-difluoropyridine are not well characterized. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Cyano-3,5-dichloro-2,6-difluoropyridine is its versatility. It can be used as a building block for the synthesis of various compounds and can be modified to achieve specific properties. It is also relatively easy to synthesize and purify.
One of the limitations of 4-Cyano-3,5-dichloro-2,6-difluoropyridine is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations. It is also relatively expensive compared to other building blocks.

Future Directions

There are several future directions for the use of 4-Cyano-3,5-dichloro-2,6-difluoropyridine in scientific research. One direction is the development of new drugs and agrochemicals based on its structure. Another direction is the preparation of new materials with specific properties. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Lastly, further research is needed to understand its mechanism of action and potential toxicity.
In conclusion, 4-Cyano-3,5-dichloro-2,6-difluoropyridine is a versatile and important building block for scientific research. It has potential applications in the development of new drugs, agrochemicals, and materials. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

4-Cyano-3,5-dichloro-2,6-difluoropyridine has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

properties

CAS RN

17723-26-1

Product Name

4-Cyano-3,5-dichloro-2,6-difluoropyridine

Molecular Formula

C6Cl2F2N2

Molecular Weight

208.98 g/mol

IUPAC Name

3,5-dichloro-2,6-difluoropyridine-4-carbonitrile

InChI

InChI=1S/C6Cl2F2N2/c7-3-2(1-11)4(8)6(10)12-5(3)9

InChI Key

XLSYRRHPEWFLAU-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=NC(=C1Cl)F)F)Cl

Canonical SMILES

C(#N)C1=C(C(=NC(=C1Cl)F)F)Cl

synonyms

3,5-dichloro-2,6-difluoroisonicotinonitrile

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 40.4 g (0.200 mole) of 3,5-dichloro-2,4,6-trifluoropyridine in 50 ml of dimethylformamide that had been cooled to 0° C. was added slowly 10 g (0.20 mole) of sodium cyanide. After addition was complete the reaction was stirred at 0° C. for two hours and at room temperature of two hours. The dimethylformamide was distilled from the reaction mixture under reduced pressure, and the black residue was mixed with 200 ml of water. This mixture was extracted with ethyl acetate. The extracts were combined, and the ethyl acetate was evaporated, leaving a black residue weighing approximately 15 g. This residue was distilled, yielding approximately 10 g of 4-cyano-3,5-dichloro-2,6-difluoropyridine as a white solid.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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